molecular formula C23H24ClN3O2 B10795100 1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B10795100
M. Wt: 409.9 g/mol
InChI Key: SBWLSJCDKBFFDV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a methoxyphenyl group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, cyclohexylamine, and 2-methoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis, microwave irradiation, and the use of solid-phase catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of both cyclohexyl and methoxyphenyl groups, which can impart distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-cyclohexyl-2-(2-methoxyphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C23H24ClN3O2/c1-29-21-10-6-5-9-19(21)22-26-20(23(28)25-17-7-3-2-4-8-17)15-27(22)18-13-11-16(24)12-14-18/h5-6,9-15,17H,2-4,7-8H2,1H3,(H,25,28)

InChI Key

SBWLSJCDKBFFDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CN2C3=CC=C(C=C3)Cl)C(=O)NC4CCCCC4

Origin of Product

United States

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